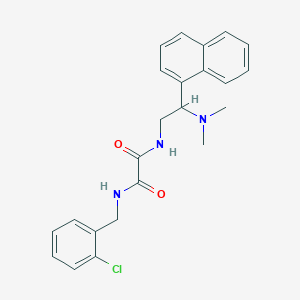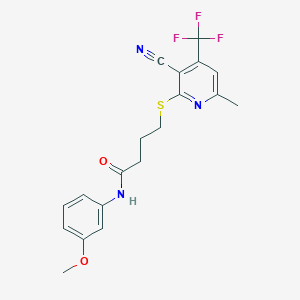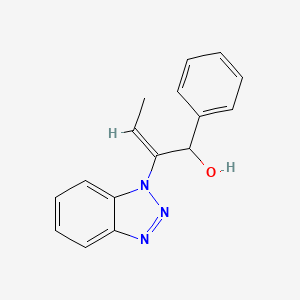![molecular formula C16H14F3NO4S B3003435 Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate CAS No. 251097-27-5](/img/structure/B3003435.png)
Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate is a chemical compound that is part of a broader class of sulfone-containing molecules. These compounds are of interest due to their diverse applications in organic synthesis, particularly in the formation of olefins through reactions such as the Julia-Kocienski olefination. The presence of the trifluoromethyl group and the phenylsulfonyl moiety suggests that this compound could exhibit unique physical and chemical properties, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of related sulfone compounds has been demonstrated using the Julia-Kocienski olefination reaction. For instance, 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones have been prepared from commercially available thiophenol through an alkylation/oxidation sequence, yielding high yields and demonstrating good stability under various reaction conditions . Similarly, BTFP sulfones have been used to synthesize α,β-unsaturated esters and Weinreb amides with high stereoselectivity, employing solid/liquid phase-transfer catalysis conditions . Although the specific synthesis of methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate is not detailed, these studies provide a foundation for the potential synthetic routes that could be employed.
Molecular Structure Analysis
The molecular structure of related sulfone compounds has been characterized using various spectroscopic techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate was analyzed using XRD, FT-IR, UV-Vis, and NMR, and theoretical calculations were performed to understand its chemical properties . These techniques could similarly be applied to analyze the molecular structure of methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate, providing insights into its stereochemistry and electronic properties.
Chemical Reactions Analysis
The reactivity of sulfone compounds in chemical reactions is well-documented. BTFP sulfones have been shown to react with a variety of aldehydes to afford 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities . Additionally, the Julia-Kocienski olefination has been used to create methoxylated stilbenes, indicating the versatility of sulfones in synthesizing complex olefinic structures . These findings suggest that methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate could also participate in similar olefination reactions to generate diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can impart unique electronic effects due to its strong electron-withdrawing nature . Theoretical studies on related compounds have provided insights into global and local chemical activity descriptors, such as frontier molecular orbitals, hardness, softness, and non-linear optical behaviors . These properties are crucial for understanding the reactivity and potential applications of methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate in various chemical contexts.
科学的研究の応用
Multicomponent Synthesis of Medicinally Privileged Compounds : A study by Pandit et al. (2016) describes an environmentally benign approach for the synthesis of 2-amino-3-phenyl sulfonyl-4H-chromenes, which are medicinally significant, using a multicomponent condensation process (Pandit et al., 2016).
Synthesis of Novel Benzothiazepines : Research by Karale et al. (2011) involves the synthesis of 2,3,4-trisubstituted 1,5-benzothiazepines, which have potential pharmacological applications. This synthesis process includes the condensation of 2-aminothiophenol with chalcones (Karale et al., 2011).
Building Blocks for Heterocyclic Chemistry : Takahashi and Yuda (1996) demonstrated the use of methyl (styrylsulfonyl)acetate as a building block for synthesizing various heterocyclic compounds, highlighting its versatility in organic synthesis (Takahashi & Yuda, 1996).
Catalysis and Organometallic Chemistry : Zábranský et al. (2018) explored the sulfonation of certain organometallic compounds, demonstrating the potential of these substances in catalytic processes (Zábranský et al., 2018).
Antimicrobial Activity of Heterocyclic Compounds : El‐Emary et al. (2002) conducted a study on the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which showed promising antimicrobial activity (El‐Emary et al., 2002).
Synthesis of Isoxazole Carboxylates : Dobrydnev et al. (2018) presented a method for synthesizing methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, illustrating the compound's applicability in creating complex molecular structures (Dobrydnev et al., 2018).
Selective Antagonists in Pharmacology : Naganawa et al. (2006) discovered that certain analogs of the compound, when modified, exhibited potent antagonist activity in pharmacological studies (Naganawa et al., 2006).
作用機序
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group in a molecule can enhance the potency of a drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Result of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .
特性
IUPAC Name |
methyl 2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-24-15(21)14(11-6-3-2-4-7-11)20-25(22,23)13-9-5-8-12(10-13)16(17,18)19/h2-10,14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKRRMVKZDSPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)
![3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B3003356.png)




![ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B3003367.png)
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003368.png)
![2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003369.png)
![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)
![3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3003373.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3003375.png)